[(1S,4S)-4-[2-Amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol [(1S,4S)-4-[2-Amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol Abacavir is a nucleoside reverse transcriptase inhibitor analog of guanosine. This agent decreases HIV viral loads, retards or prevents the damage to the immune system, and reduces the risk of developing AIDS.
Abacavir sulfate is a nucleoside analogue and reverse transcriptase inhibitor which is used in combination with other agents in the therapy of the human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Abacavir is a rare cause of clinically apparent drug induced liver injury.
Abacavir, also known as ziagen or ABC, belongs to the class of organic compounds known as 1, 3-substituted cyclopentyl purine nucleosides. These are nucleoside analogues with a structure that consists of a cyclobutane that is substituted a the 1-position with a hydroxyl group and at the 3-position with either a purine base. Abacavir is a drug which is used for the treatment of hiv-1 infection, in combination with other antiretroviral agents. Abacavir exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Abacavir has been detected in multiple biofluids, such as urine and blood. Within the cell, abacavir is primarily located in the cytoplasm. In humans, abacavir is involved in the abacavir action pathway.
Brand Name: Vulcanchem
CAS No.: 136470-78-5
VCID: VC0002688
InChI: InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10-/m1/s1
SMILES: C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO
Molecular Formula: C14H18N6O
Molecular Weight: 286.33 g/mol

[(1S,4S)-4-[2-Amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol

CAS No.: 136470-78-5

Inhibitors

VCID: VC0002688

Molecular Formula: C14H18N6O

Molecular Weight: 286.33 g/mol

[(1S,4S)-4-[2-Amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol - 136470-78-5

CAS No. 136470-78-5
Product Name [(1S,4S)-4-[2-Amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol
Molecular Formula C14H18N6O
Molecular Weight 286.33 g/mol
IUPAC Name [(1S,4S)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol
Standard InChI InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10-/m1/s1
Standard InChIKey MCGSCOLBFJQGHM-SCZZXKLOSA-N
Isomeric SMILES C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO
SMILES C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO
Canonical SMILES C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO
Appearance Solid powder
Colorform White to off-white solid
Melting Point 165 °C
165°C
Physical Description Solid
Description Abacavir is a nucleoside reverse transcriptase inhibitor analog of guanosine. This agent decreases HIV viral loads, retards or prevents the damage to the immune system, and reduces the risk of developing AIDS.
Abacavir sulfate is a nucleoside analogue and reverse transcriptase inhibitor which is used in combination with other agents in the therapy of the human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Abacavir is a rare cause of clinically apparent drug induced liver injury.
Abacavir, also known as ziagen or ABC, belongs to the class of organic compounds known as 1, 3-substituted cyclopentyl purine nucleosides. These are nucleoside analogues with a structure that consists of a cyclobutane that is substituted a the 1-position with a hydroxyl group and at the 3-position with either a purine base. Abacavir is a drug which is used for the treatment of hiv-1 infection, in combination with other antiretroviral agents. Abacavir exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Abacavir has been detected in multiple biofluids, such as urine and blood. Within the cell, abacavir is primarily located in the cytoplasm. In humans, abacavir is involved in the abacavir action pathway.
Related CAS 136470-78-5 (Succinate)
Solubility 77 mg/mL (sulfate salt)
In water, 77,000 mg/l @ 25 °C
1.21e+00 g/L
Synonyms (1S,4R)-4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)-2-cyclopentene-1-methanol
1592U89
abacavir
abacavir succinate
abacavir sulfate
Ziagen
Reference 1:Abacavir Therapy and HLA-B*57:01 Genotype. Dean L.In: Pratt V, McLeod H, Dean L, Malheiro A, Rubinstein W, editors. Medical Genetics Summaries [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2012-.2015 Sep 1. PMID: 28520363 Free Books & Documents2:Factors associated with pre-treatment HIV RNA: application for the use of abacavir and rilpivirine as the first-line regimen for HIV-infected patients in resource-limited settings. Kiertiburanakul S, Boettiger D, Ng OT, Van Kinh N, Merati TP, Avihingsanon A, Wong WW, Lee MP, Chaiwarith R, Kamarulzaman A, Kantipong P, Zhang F, Choi JY, Kumarasamy N, Ditangco R, Cuong DD, Oka S, Sim BLH, Ratanasuwan W, Ly PS, Yunihastuti E, Pujari S, Ross JL, Law M, Sungkanuparph S; TREAT Asia HIV Observational Databases (TAHOD)..AIDS Res Ther. 2017 May 5;14:27. doi: 10.1186/s12981-017-0151-1. eCollection 2017. PMID: 28484509 Free PMC Article3:Plasma and saliva concentrations of abacavir, tenofovir, darunavir, and raltegravir in HIV-1-infected patients
. Yamada E, Takagi R, Tanabe Y, Fujiwara H, Hasegawa N, Kato S.Int J Clin Pharmacol Ther. 2017 Apr 21. doi: 10.5414/CP202789. [Epub ahead of print] PMID: 28427498 4:Response by gender of HIV-1-infected subjects treated with abacavir/lamivudine plus atazanavir, with or without ritonavir, for 144 weeks. Squires KE, Young B, Santiago L, Dretler RH, Walmsley SL, Zhao HH, Pakes GE, Ross LL, Shaefer MS.HIV AIDS (Auckl). 2017 Mar 3;9:51-61. doi: 10.2147/HIV.S108756. eCollection 2017. PMID: 28424561 Free PMC Article5:Bone density, microarchitecture and tissue quality following long-term treatment with tenofovir/emtricitabine or abacavir/lamivudine. Güerri-Fernández R, Molina-Morant D, Villar-García J, Herrera S, González-Mena A, Guelar A, Trenchs-Rodríguez M, Díez-Pérez A, Knobel H.J Acquir Immune Defic Syndr. 2017 Apr 7. doi: 10.1097/QAI.0000000000001396. [Epub ahead of print] PMID: 28418990
PubChem Compound 5742631
Last Modified Nov 11 2021
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